Tert-butyl 1-bromocyclobutanecarboxylate

Description

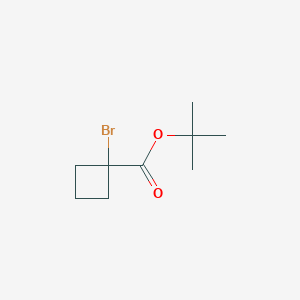

Tert-butyl 1-bromocyclobutanecarboxylate is a brominated cyclobutane derivative with a tert-butyl ester functional group. Such compounds are typically used in pharmaceutical and organic synthesis as intermediates for constructing strained ring systems or functionalizing molecules .

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

tert-butyl 1-bromocyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3 |

InChI Key |

BRKPVWIIOFNEBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)Br |

Origin of Product |

United States |

Preparation Methods

Esterification to Form the tert-Butyl Ester

A common approach to synthesize tert-butyl esters involves the reaction of the corresponding carboxylic acid with tert-butanol or tert-butyl derivatives under acidic or catalytic conditions.

Steglich Esterification : This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid with tert-butanol under mild conditions, providing good yields of tert-butyl esters without harsh acidic conditions.

Acid-Catalyzed Esterification : Direct esterification of cyclobutanecarboxylic acid with tert-butanol in the presence of strong acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) can also be employed but may require removal of water to drive the reaction forward.

Use of tert-Butyl Acetate : Transesterification involving tert-butyl acetate and the carboxylic acid under acidic or basic conditions has been reported as an alternative route to tert-butyl esters.

Bromination at the 1-Position of Cyclobutanecarboxylate

Comparative Analysis of Preparation Methods

Mechanistic Insights

Esterification Mechanism : In Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylurea intermediate, which is then attacked by tert-butanol in the presence of DMAP, yielding the tert-butyl ester and dicyclohexylurea as a byproduct.

Bromination Mechanism : Radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen from the 1-position of the cyclobutane ring, forming a cyclobutyl radical that recombines with bromine to give the brominated product.

Research Findings and Practical Considerations

The choice of esterification method depends on substrate sensitivity and scale. Steglich esterification provides mild conditions favorable for sensitive substrates, while acid-catalyzed methods are more straightforward but harsher.

Radical bromination using NBS is preferred for selective bromination without affecting the ester functionality.

Purification typically involves extraction, drying, and column chromatography to isolate this compound with high purity.

Yields vary with reaction conditions, solvent choice, and reagent purity, but optimized procedures report yields in the range of 50-90%.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can convert the brominated compound into a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Corresponding substituted cyclobutane derivatives.

Reduction: Cyclobutane-1-carboxylate.

Oxidation: Cyclobutane-1-carboxylic acid.

Scientific Research Applications

Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.

Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from the evidence where applicable.

Tert-butyl Esters

- Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) . Unlike brominated analogs, this compound lacks electrophilic halogen atoms, reducing its susceptibility to nucleophilic substitution. Handling: Requires standard PPE (gloves, goggles) and ventilation to avoid skin/eye contact .

- Tert-butyl 1-bromocyclobutanecarboxylate (hypothetical comparison based on structural analogs): Expected Reactivity: The bromine atom likely increases reactivity compared to non-halogenated tert-butyl esters, enabling cross-coupling or alkylation reactions. Stability: Potential sensitivity to light or heat due to the C-Br bond, unlike the stable pyrrolidine derivative in .

Brominated Cyclobutanes

- 1-Bromocyclobutane (hypothetical comparison):

- Reactivity : The absence of the ester group reduces steric hindrance, making it more reactive in SN2 reactions.

- Safety : Brominated alkanes are generally more hazardous than esters due to higher volatility and toxicity.

Tert-butyl Alcohol (CAS 75-65-0)

- Physical Properties : Flash point = 52°F (11°C), Odor threshold = 47 ppm .

- Reactivity : Reacts violently with oxidizing agents (e.g., peroxides), alkali metals, and strong acids, producing flammable gases like hydrogen or isobutylene .

- Toxicity : OSHA PEL = 100 ppm (8-hour average); IDLH = 1,600 ppm .

| Property | This compound* | Tert-butyl Alcohol | 1-Bromocyclobutane* |

|---|---|---|---|

| Molecular Weight | ~235 g/mol (estimated) | 74.12 g/mol | 151.03 g/mol |

| Functional Groups | Ester, Bromocyclobutane | Alcohol | Bromocyclobutane |

| Reactivity | Electrophilic substitution | Oxidative cleavage | Nucleophilic substitution |

| Flammability | Likely low (ester group) | High (Flash point 11°C) | Moderate |

| Key Hazards | Skin/eye irritant (analogous to [1]) | Flammable, toxic | Toxic, volatile |

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during bromination to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Reaction Monitoring : Use TLC or GC-MS to track intermediate formation and adjust stoichiometry.

Reference: Synthesis steps derived from analogous tert-butyl carbamate protocols .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclobutane ring geometry and bromine substitution patterns (e.g., chemical shifts for cyclobutane protons: δ 2.5–3.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (distinct for bromine: ~1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

Reference: Molecular formula validation from SDS data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent vapor inhalation; avoid skin contact due to potential sensitization risks.

- Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How do reaction mechanisms differ between radical bromination and electrophilic substitution for this compound?

Q. Methodological Answer :

- Radical Bromination :

- Initiated by light or AIBN, producing a bromine radical.

- Favors tertiary C-H bonds due to stability of radical intermediates.

- Risk of over-bromination requires strict stoichiometric control.

- Electrophilic Substitution :

- Requires Lewis acids (e.g., FeBr₃) to polarize Br₂.

- Regioselectivity influenced by cyclobutane ring strain and steric effects from the tert-butyl group.

- Validation : Use deuterated analogs or computational modeling (DFT) to compare transition states.

Reference: Mechanistic insights from analogous carbamate syntheses .

Advanced: How does the compound’s stability vary under different experimental conditions?

Q. Methodological Answer :

Advanced: How can researchers resolve contradictions in reported yield data for this compound?

Q. Methodological Answer :

- Source Analysis : Compare synthetic routes (e.g., bromine sources, catalysts) across studies.

- Statistical Validation : Replicate experiments with controlled variables (temperature, solvent purity).

- Impurity Profiling : Use HPLC to quantify byproducts (e.g., di-brominated analogs) affecting yield.

- Case Study : Lower yields in polar solvents (e.g., DMF vs. DCM) may indicate solubility-driven side reactions .

Advanced: What are the potential applications of this compound in medicinal chemistry, and how can structure-activity relationships (SAR) be explored?

Q. Methodological Answer :

- SAR Strategies :

- Cyclobutane Ring Modifications : Introduce substituents to assess steric effects on target binding.

- Bromine Replacement : Compare with Cl/I analogs for halogen-bonding efficacy in enzyme inhibition.

- Biological Screening :

Advanced: What methodologies are recommended for assessing the environmental impact of this compound?

Q. Methodological Answer :

- Ecotoxicology Testing :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ assays to estimate aquatic risk.

- Soil Mobility Studies : Use HPLC to measure log Kₒc (organic carbon partition coefficient).

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.